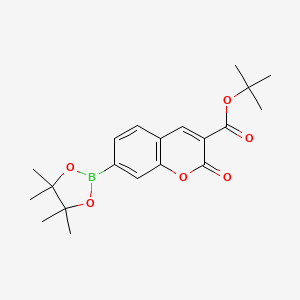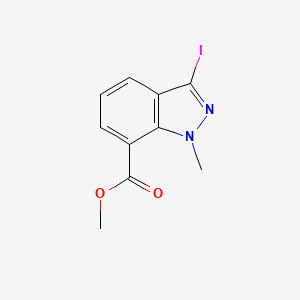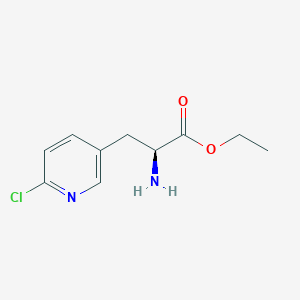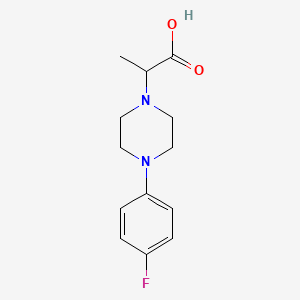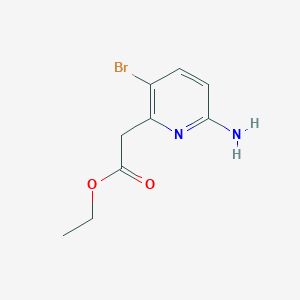
ethyl 2-(6-amino-3-bromopyridin-2-yl)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-(6-amino-3-bromopyridin-2-yl)acetate is an organic compound that belongs to the class of esters It is characterized by the presence of an ethyl ester group attached to a pyridine ring, which is substituted with an amino group at the 6-position and a bromine atom at the 3-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(6-amino-3-bromopyridin-2-yl)acetate typically involves the reaction of 2-amino-3-bromopyridine with ethyl bromoacetate. The reaction is carried out in the presence of a base, such as potassium carbonate, in an organic solvent like dimethylformamide (DMF). The reaction mixture is heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions. This includes using larger reaction vessels, efficient mixing, and precise temperature control. The use of continuous flow reactors can also enhance the efficiency and yield of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 2-(6-amino-3-bromopyridin-2-yl)acetate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Substitution Reactions: Nucleophiles like amines or thiols, in the presence of a base such as sodium hydride (NaH), can facilitate substitution reactions.
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
Substitution Reactions: Products include various substituted pyridine derivatives.
Oxidation Reactions: Products include nitro or nitroso derivatives.
Reduction Reactions: Products include alcohols or amines, depending on the specific reaction conditions.
Aplicaciones Científicas De Investigación
Ethyl 2-(6-amino-3-bromopyridin-2-yl)acetate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active compounds.
Industry: It can be used in the production of specialty chemicals and intermediates for pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of ethyl 2-(6-amino-3-bromopyridin-2-yl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group and the bromine atom on the pyridine ring can participate in hydrogen bonding and halogen bonding, respectively, which can influence the binding affinity and specificity of the compound. The ester group can undergo hydrolysis to release the active form of the compound, which can then interact with its target.
Comparación Con Compuestos Similares
Ethyl 2-(6-amino-3-bromopyridin-2-yl)acetate can be compared with other similar compounds, such as:
Ethyl 2-(6-amino-3-chloropyridin-2-yl)acetate: Similar structure but with a chlorine atom instead of bromine.
Ethyl 2-(6-amino-3-fluoropyridin-2-yl)acetate: Similar structure but with a fluorine atom instead of bromine.
Ethyl 2-(6-amino-3-iodopyridin-2-yl)acetate: Similar structure but with an iodine atom instead of bromine.
The uniqueness of this compound lies in the specific properties imparted by the bromine atom, such as its size, electronegativity, and ability to participate in halogen bonding, which can influence its reactivity and interactions with biological targets.
Propiedades
Fórmula molecular |
C9H11BrN2O2 |
|---|---|
Peso molecular |
259.10 g/mol |
Nombre IUPAC |
ethyl 2-(6-amino-3-bromopyridin-2-yl)acetate |
InChI |
InChI=1S/C9H11BrN2O2/c1-2-14-9(13)5-7-6(10)3-4-8(11)12-7/h3-4H,2,5H2,1H3,(H2,11,12) |
Clave InChI |
PZVPARFHUUSWEQ-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)CC1=C(C=CC(=N1)N)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


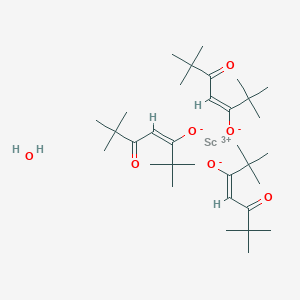
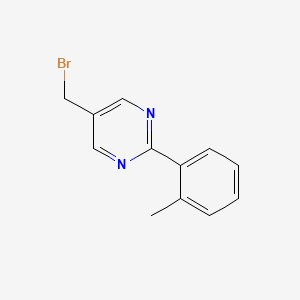

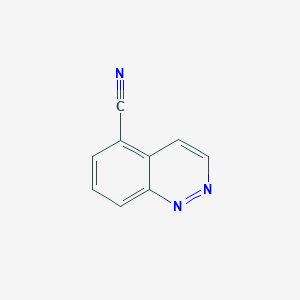
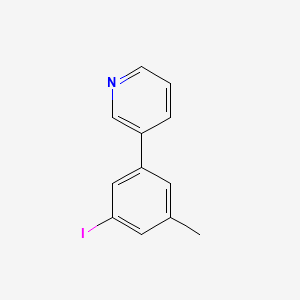
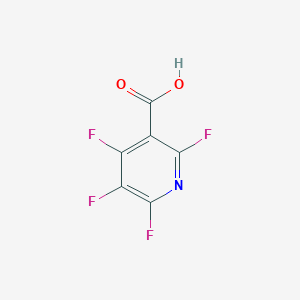
![Thieno[2,3-b]thiophene-2-carbonitrile](/img/structure/B13119737.png)
![4-{[5-(4-Pyridinyl)-1,3,4-oxadiazol-2-yl]sulfanyl}butanenitrile](/img/structure/B13119740.png)
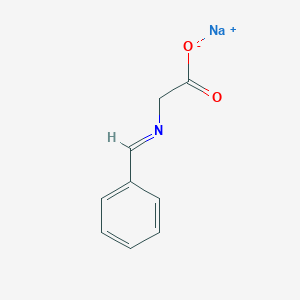
![2-[(1,3-Dioxo-2-phenylbenzo[de]isoquinolin-6-yl)amino]ethyl prop-2-enoate](/img/structure/B13119752.png)
